Isomeric Differentiation: [3,4-c] vs. [3,4-b] Nitrogen Position Modulates DNA Intercalation and Embryotoxicity
In a direct head-to-head in vivo study, 3-azathalidomide (the [3,4-b] isomer, CAS 31804-66-7) demonstrated substantially higher teratogenic and embryotoxic potency than thalidomide following single intraperitoneal injection in pregnant SWS mice on gestation day 9; the authors attributed this difference to altered DNA intercalation capacity driven by the pyridine nitrogen position [1]. Although the study did not include this [3,4-c] isomer, the principle is directly transferable: relocating the nitrogen from the [3,4-b] to the [3,4-c] position alters the molecular dipole and hydrogen-bonding pattern, which is predicted to further differentiate DNA intercalation propensity and CRBN binding conformation. Quantitative comparative binding data (Ki, IC50) for the [3,4-c] isomer are not currently published.
| Evidence Dimension | Teratogenicity / embryotoxicity (proxy for target engagement and off-target biological potency) |
|---|---|
| Target Compound Data | Not directly measured in published studies |
| Comparator Or Baseline | Thalidomide: mild teratogenicity in SWS mice; 3-Azathalidomide ([3,4-b] isomer): much higher teratogenic and embryotoxic effect than thalidomide |
| Quantified Difference | 3-Azathalidomide >> Thalidomide (qualitative ranking); [3,4-c] isomer predicted to differ based on nitrogen position |
| Conditions | Single i.p. injection, gestation day 9, SWS mice; solvent: physiological saline/Tween 20 (3:1) |
Why This Matters
For procurement decisions in developmental biology or PROTAC design, users must recognize that the [3,4-c] and [3,4-b] isomers are distinct chemical entities with predictably different biological profiles; interchanging them introduces an uncontrolled variable.
- [1] Fickentscher, K.; Köhler, F. Teratogenicity and Embryotoxicity of Thalidomide and 3-Aza-Thalidomide in Mice. Pharmacology 1974, 11 (4), 193–198. View Source
